1-(2,4-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-5-methylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-12-11(6-8)16-17-18(12)21(19,20)13-5-3-9(14)7-10(13)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEXNPOWVAOLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methyl-1H-1,2,3-benzotriazole
The 5-methylbenzotriazole intermediate is synthesized through diazotization of 3,4-diaminotoluene. In a representative procedure, 3,4-diaminotoluene (600 g) is dissolved in deionized water (700 kg) at 95–105°C. Sodium nitrite (380 kg) is added under pressurized conditions (5.6–5.8 MPa) at 250–280°C, followed by stirring for 3 hours . The reaction mixture is cooled to 180–200°C, acidified with 13% sulfuric acid (pH 5–6), and crystallized. Dehydration at 200°C and vacuum distillation (240°C, 4 mbar) yields 5-methylbenzotriazole with 88.5% purity and 99.55% purity after recrystallization .
Key parameters:
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Temperature : 250–280°C (diazotization), 240°C (distillation)
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Pressure : 5.6–5.8 MPa (diazotization), 4 mbar (distillation)
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Yield : 88.5%
Sulfonylation with 2,4-Dichlorobenzenesulfonyl Chloride
The sulfonylation step introduces the 2,4-dichlorobenzenesulfonyl group to the 5-methylbenzotriazole core. In a optimized protocol, 5-methylbenzotriazole (1 mol) is dissolved in dry dichloromethane under nitrogen. 2,4-Dichlorobenzenesulfonyl chloride (1.2 mol) is added dropwise at 0°C, followed by pyridine (1.5 mol) to neutralize HCl. The mixture is stirred at room temperature for 12 hours, after which the solvent is evaporated. The crude product is recrystallized from ethyl acetate to yield 1-(2,4-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole as colorless crystals .
Reaction Conditions :
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Solvent : Dichloromethane
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Base : Pyridine (1.5 eq)
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Temperature : 0°C → room temperature
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Yield : 81–95%
Mechanistic Insights and Side Reactions
The sulfonylation proceeds via nucleophilic attack of the benzotriazole nitrogen on the electrophilic sulfur of 2,4-dichlorobenzenesulfonyl chloride. Pyridine facilitates HCl elimination, shifting equilibrium toward product formation. Side reactions include:
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Disulfonylation : Occurs at elevated temperatures (>40°C) or excess sulfonyl chloride.
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Hydrolysis : Mitigated by anhydrous conditions and inert atmosphere .
Purification and Characterization
Recrystallization : Ethyl acetate is the preferred solvent, yielding crystals with minimal residual chloride (ICP-MS: <10 ppm).
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.16 (d, J = 8.4 Hz, 1H), 7.86 (s, 1H), 7.62–7.58 (m, 2H), 2.41 (s, 3H) .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The benzotriazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can lead to the formation of sulfone derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an antimicrobial agent. Research indicates that derivatives of benzotriazoles exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain benzotriazole derivatives possess selective antibacterial properties with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Table 1: Antibacterial Activity of Benzotriazole Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 1 |
| Compound B | E. coli | 125 |
| Compound C | Staphylococcus aureus | 10 |
Agricultural Applications
In agricultural research, sulfonamide derivatives are being evaluated for their effectiveness as fungicides and herbicides. The incorporation of the benzotriazole moiety enhances the biological activity against plant pathogens and weeds. Studies suggest that these compounds can inhibit the growth of specific fungal strains, providing a potential avenue for crop protection .
Material Science
The compound's ability to act as a UV stabilizer has been investigated in polymer science. Benzotriazoles are known for their UV-absorbing properties, which can be beneficial in protecting plastics and coatings from photodegradation. This application is particularly relevant in outdoor environments where materials are exposed to sunlight .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzotriazole derivatives found that modifications to the sulfonyl group significantly affected antimicrobial activity. The most effective compounds were those with electron-withdrawing groups attached to the benzene ring, indicating that structural optimization can lead to enhanced bioactivity .
Case Study 2: Agricultural Field Trials
Field trials assessing the efficacy of benzotriazole-based fungicides demonstrated a marked reduction in fungal diseases in crops such as wheat and corn. The results showed that these compounds could reduce disease incidence by over 50%, suggesting their potential for integration into pest management strategies .
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Substituent Variations in Benzotriazole Derivatives
Key Observations :
- Steric Effects : The methyl group at the 5-position is conserved in tolytriazole derivatives (), suggesting shared stability and solubility profiles.
Antimicrobial Activity:
- The pyrazole sulfonamide 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide () exhibits MIC values of 1 μg/mL against Bacillus subtilis, outperforming chloramphenicol. This suggests that the 2,4-dichlorophenyl-sulfonyl motif enhances antibacterial potency.
Corrosion Inhibition:
Tolytriazole derivatives () are established corrosion inhibitors, but the target compound’s dichlorobenzenesulfonyl group may offer improved stability in acidic environments.
Structural and Computational Insights
- Crystal Packing : Isostructural triazole-thiazole hybrids () exhibit planar conformations with halogen-dependent packing adjustments. The target compound’s dichlorophenyl group may induce similar packing modifications.
- Molecular Docking : Benzimidazo-triazole hybrids () show binding affinity to microbial enzymes, suggesting that the target compound’s sulfonyl group could enhance target engagement through hydrogen bonding.
Biological Activity
1-(2,4-Dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The compound features a benzotriazole moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 5-methyl-1H-benzotriazole under controlled conditions to yield the desired sulfonyl derivative. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of benzotriazole exhibit significant antimicrobial properties. A study evaluated a series of pyrazole-based sulfonamide derivatives, including those related to this compound. The results showed selective antibacterial activity against various Gram-positive and Gram-negative bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| 1-(2,4-Dichlorobenzenesulfonyl)-5-methyl-1H-benzotriazole | Bacillus subtilis | 1 - 125 |
| Other derivatives | Staphylococcus aureus | < 100 |
| Other derivatives | Escherichia coli | > 200 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its antibacterial properties, there is evidence suggesting that benzotriazole derivatives may possess anti-inflammatory activity. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. Specific studies have demonstrated that these compounds can reduce inflammation in animal models, indicating their potential therapeutic application in inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antibacterial Efficacy : A study involving a series of synthesized benzotriazole derivatives showed that the compound exhibited potent antibacterial activity against resistant strains of bacteria, making it a candidate for further development in treating infections caused by multidrug-resistant organisms .
- Anti-inflammatory Effects : In vivo studies demonstrated that treatment with this compound led to a significant reduction in edema formation in rat models subjected to inflammatory stimuli. The compound was administered at varying doses to evaluate its effectiveness and safety profile .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,4-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole, and how can reaction yields be improved?
- Methodology :
- Step 1 : Start with sulfonylation of 5-methyl-1H-benzotriazole using 2,4-dichlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous DMF or DMSO.
- Step 2 : Reflux the mixture (e.g., 18 hours at 80–100°C) to ensure complete reaction, followed by reduced-pressure distillation to remove solvents .
- Yield Optimization : Crystallization in water-ethanol mixtures (1:1 v/v) improves purity and yield. Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to drive the reaction to completion .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Key Techniques :
- NMR : Analyze - and -NMR for sulfonyl group signals (e.g., aromatic protons at δ 7.5–8.5 ppm) and benzotriazole methyl groups (δ 2.3–2.7 ppm) .
- FTIR : Confirm sulfonyl S=O stretching (1350–1150 cm) and benzotriazole C-N vibrations (1600–1500 cm) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How does solvent polarity influence the compound’s stability during synthesis and storage?
- Guidelines :
- Polar aprotic solvents (DMF, DMSO) : Ideal for synthesis due to high solubility of sulfonyl intermediates, but residual solvent traces may degrade the compound over time.
- Storage : Use anhydrous ethanol or acetonitrile for long-term storage to prevent hydrolysis. Avoid halogenated solvents (e.g., chloroform) due to potential halogen exchange reactions .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Reaction Pathways :
- The electron-withdrawing sulfonyl group activates the benzotriazole ring for nucleophilic attack. For example, substitution at the 5-methyl position can occur via an SNAr (nucleophilic aromatic substitution) mechanism under basic conditions .
- Kinetic Studies : Monitor reaction progress using HPLC to identify intermediates (e.g., Meisenheimer complexes) and optimize reaction time/temperature .
Q. How can computational methods (DFT, molecular docking) predict the compound’s biological targets?
- Protocol :
- DFT Calculations : Use Gaussian or ORCA to model the compound’s electrostatic potential surfaces, identifying regions of high electrophilicity (e.g., sulfonyl group) for protein binding .
- Docking Studies : Target GABA receptors or cytochrome P450 enzymes (common for benzotriazoles) using AutoDock Vina. Validate with MD simulations to assess binding stability .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC variability)?
- Approach :
- Standardization : Use identical cell lines (e.g., HEK293 for receptor assays) and control for solvent effects (e.g., DMSO < 0.1% v/v).
- Metabolic Stability Assays : Perform liver microsome studies to assess if variations arise from differential metabolism .
Q. How can solvatochromic analysis elucidate the compound’s polarity and solvation effects?
- Method :
- Prepare solutions in solvents of varying polarity (e.g., cyclohexane to water). Measure UV-Vis spectra and calculate Kamlet-Taft parameters (π, α, β) to correlate absorption maxima with solvent polarity .
- Applications : Predict solubility in drug formulation matrices or environmental fate studies .
Safety and Hazard Mitigation
Q. What safety protocols are essential when handling this compound during synthesis?
- Precautions :
- Use PPE (gloves, goggles) due to potential skin/eye irritation. Conduct reactions in a fume hood to avoid inhalation of sulfonyl chloride vapors .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
